(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
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Overview
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, featuring a benzo[d]thiazole core with an allyl group and a sulfamoyl moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide are currently unknown. This compound is structurally similar to other benzo[d]thiazol-2-yl compounds, which have been shown to exhibit various biological activities
Mode of Action
Other benzo[d]thiazol-2-yl compounds have been shown to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and activity of the target proteins.
Biochemical Pathways
Benzo[d]thiazol-2-yl compounds have been shown to affect various biochemical pathways, including those involved in cell growth and proliferation
Result of Action
Other benzo[d]thiazol-2-yl compounds have been shown to exhibit cytotoxic and antibacterial activities
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, solvent effects have been shown to influence the photophysical phenomena and hydrogen bond dynamics of similar compounds . Additionally, the presence of metal catalysts can affect the reactions of allyl compounds .
Preparation Methods
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through a multi-component reaction involving ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions.
Introduction of the allyl group: The allyl group can be introduced via a palladium-catalyzed allylation reaction.
Sulfamoylation: The sulfamoyl group is typically introduced using sulfamoyl chloride in the presence of a base.
Cyclohexanecarboxamide formation: The final step involves the coupling of the benzo[d]thiazole derivative with cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can undergo reduction reactions, particularly at the sulfamoyl group, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzo[d]thiazole core can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and acetonitrile, as well as catalysts like palladium and bases such as triethylamine.
Scientific Research Applications
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide include:
6-bromobenzo[d]thiazol-2(3H)-one derivatives: These compounds also exhibit antibacterial and anticancer activities but differ in their substitution patterns and specific biological targets.
2-hydrazinobenzothiazole derivatives: These compounds are studied for their corrosion inhibition properties and have different applications compared to the sulfamoylbenzo[d]thiazole derivatives.
Properties
IUPAC Name |
N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-2-10-20-14-9-8-13(25(18,22)23)11-15(14)24-17(20)19-16(21)12-6-4-3-5-7-12/h2,8-9,11-12H,1,3-7,10H2,(H2,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLCRHZWAQXOMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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